Diethyl methoxymalonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
40924-27-4 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
diethyl 2-methoxypropanedioate |
InChI |
InChI=1S/C8H14O5/c1-4-12-7(9)6(11-3)8(10)13-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
PVVGQBKOHXSNOD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)OC |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC |
Origin of Product |
United States |
Mechanistic Investigations of Diethyl Methoxymalonate Reactivity
Electronic Properties and Their Influence on Reactivity
The unique substitution pattern at the central carbon atom of diethyl methoxymalonate results in distinct electronic characteristics that are crucial to understanding its reaction mechanisms.
The structure of this compound features a central alpha-carbon bonded to a methoxy (B1213986) group (-OCH₃) and two carboxyl groups (-COOEt). The two ester groups are powerful electron-withdrawing groups due to the electronegativity of the oxygen atoms. This creates a significant polarization of the carbon-oxygen double bonds, resulting in a partial positive charge (δ+) on the carbonyl carbons and a partial negative charge (δ-) on the carbonyl oxygens. These electron-deficient carbonyl carbons are potential sites for nucleophilic attack, while the electron-rich carbonyl oxygens can act as Lewis bases, coordinating to protons or Lewis acids.
The methoxy group attached to the alpha-carbon has a dual electronic influence. It exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it can exert an electron-donating resonance effect (+R) via its lone pair of electrons. The net effect of these electronic properties is a highly functionalized core that can engage with both electrophiles and nucleophiles.
| Functional Group | Electronic Effect on Alpha-Carbon | Influence on Reactivity |
| Ethyl Ester (-COOEt) | Strong electron-withdrawing (-I, -R) | Activates alpha-carbon for nucleophilic attack, stabilizes negative charge on adjacent atoms. |
| Methoxy (-OCH₃) | Electron-withdrawing (-I), Electron-donating (+R) | Modulates the electrophilicity of the alpha-carbon; can act as a leaving group in substitution reactions. |
In classic malonic ester chemistry, the two ester groups render the protons on the alpha-carbon acidic, allowing for easy deprotonation by a base to form a stabilized carbanion or enolate. byjus.comwikipedia.org This nucleophilic carbanion is the key intermediate in reactions like the Michael addition and various alkylations. byjus.comspcmc.ac.in
However, in this compound, the alpha-carbon lacks a proton. Therefore, it cannot be deprotonated to form a nucleophilic enolate in the traditional sense. Instead, the alpha-carbon is rendered significantly electron-deficient by the cumulative electron-withdrawing effects of the two flanking carbonyl groups. This makes the alpha-carbon itself an electrophilic center, susceptible to attack by nucleophiles, often leading to substitution reactions where the methoxy group may act as a leaving group. smolecule.com While some literature describes methoxymalonates participating in "Michael additions," this often occurs within complex multicomponent reactions where the malonate derivative does not act as the initial carbanionic Michael donor. a2bchem.com
Reaction Pathways in Nucleophilic Contexts
The behavior of this compound in the presence of nucleophiles is largely defined by nucleophilic substitution and participation in complex, multi-step sequences.
The Michael addition is the conjugate 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgspcmc.ac.in The most effective Michael donors are stabilized carbanions, typically generated from compounds with an active methylene (B1212753) group, such as diethyl malonate. spcmc.ac.in
Mechanism of a Classical Michael Addition (using Diethyl Malonate):
Deprotonation: A base removes an acidic α-proton from the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized enolate. byjus.comwikipedia.org
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the Michael acceptor (e.g., an enone), forming a new carbon-carbon bond and a new enolate intermediate. spcmc.ac.in
Protonation: The resulting enolate is protonated by the conjugate acid of the base (or a solvent) to yield the final 1,5-dicarbonyl product, known as the Michael adduct. byjus.com
As this compound lacks an acidic alpha-proton, it cannot function as a Michael donor through this standard mechanism. Its participation in reactions with Michael acceptors is observed in one-pot multicomponent reactions. For instance, its dimethyl analog reacts with dialkyl acetylenedicarboxylates (a Michael acceptor) in the presence of N-nucleophiles to form complex heterocyclic products. a2bchem.com In these sequences, the N-nucleophile typically initiates the reaction by attacking the acetylenic ester, generating a zwitterionic intermediate which then reacts with the methoxymalonate.
| Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| Multicomponent Reaction | Dimethyl Methoxymalonate | Dialkyl Acetylenedicarboxylate (B1228247) | N-Nucleophile (e.g., Pyridine) | 2H-Pyridinyl-2-butenedioate derivative |
Nucleophilic substitution reactions involving this compound can occur at two primary sites: the carbonyl carbons of the ester groups and the central alpha-carbon.
Nucleophilic Acyl Substitution: Like other esters, the ethyl ester groups can undergo nucleophilic acyl substitution. This can include hydrolysis to the corresponding carboxylic acid in the presence of water and an acid or base catalyst, or transesterification with another alcohol.
Substitution at the Alpha-Carbon: The methoxy group on the electrophilic alpha-carbon can be displaced by a nucleophile. smolecule.com This process is a type of nucleophilic aliphatic substitution. The reaction is facilitated by the two ester groups, which help to stabilize the transition state and potential intermediates. The nucleophile attacks the alpha-carbon, and the methoxy group departs, forming a new carbon-nucleophile bond. smolecule.com
Elucidation of Reaction Pathways in Electrophilic Contexts
When reacting with electrophiles, this compound functions as the nucleophile. The sites of nucleophilicity are the oxygen atoms of the methoxy and carbonyl groups, each possessing lone pairs of electrons. Strong electrophiles can coordinate to or react at these sites.
For example, the oxygen of the methoxy group can act as a nucleophile to "trap" highly reactive electrophilic intermediates, such as carbenes. Research involving the generation of the electrophilic singlet bis(methoxycarbonyl)carbene showed that it could be trapped by alcohols, including methanol (B129727), to produce dimethyl methoxymalonate. researchgate.netresearchgate.net This indicates that the oxygen atom of an alcohol (and by extension, the methoxy group within the malonate structure itself) can attack the electrophilic carbene. In such a scenario with this compound, the carbonyl or methoxy oxygens would be the likely points of initial interaction with a strong electrophile.
Regioselectivity and Stereoselectivity in this compound Transformations
The presence of a methoxy group at the α-carbon of diethyl malonate introduces significant electronic and steric influences that play a crucial role in directing the outcomes of its chemical transformations. These factors are pivotal in controlling the regioselectivity and stereoselectivity of reactions involving this compound, particularly in the synthesis of complex molecules and heterocyclic frameworks.
The methoxy substituent is known to stabilize transition states, which helps in directing regioselectivity. In reactions where a nucleophilic character at the α-carbon is required, the methoxy group's ability to donate electron density can facilitate nucleophilic additions and cyclizations that might be less favorable with unsubstituted malonates. For instance, in reactions involving the formation of a carbanion or an enolate at the α-position, the methoxy group can influence the stability and reactivity of this intermediate. This stabilization is critical in multicomponent reactions where this compound acts as the nucleophilic partner.
In certain metal-catalyzed reactions, the methoxy group can also play a coordinating role or influence the electronic properties of the catalytic intermediate. For example, in Rh(III)-catalyzed processes, while not a direct reaction of this compound itself, the introduction of a methoxy group from the solvent (methanol) has been shown to be integral to the reaction mechanism, suggesting the favorability of having such a group in the transition state structure. rsc.org
Table 1: Influence of the Methoxy Group on Reactivity
| Feature | Influence of Methoxy Group | Consequence |
| Electronic Effect | Electron-donating, increasing electron density at the α-carbon. | Enhances nucleophilicity; stabilizes carbocationic character in adjacent positions during the transition state. |
| Steric Effect | Increases steric bulk around the α-carbon compared to diethyl malonate. | Can influence the approach of reagents, leading to specific stereochemical outcomes. Slows the rate of saponification under basic conditions. |
| Transition State | Stabilizes transition states through electronic effects. | Directs regioselectivity and can enable reactions that are otherwise difficult. |
The unique reactivity of this compound has been harnessed for the stereoselective synthesis of heterocyclic compounds. A prominent example is its use in one-pot, three-component reactions.
Research has demonstrated that the reaction of dimethyl methoxymalonate (a close analog) with dialkyl acetylenedicarboxylates and various N-nucleophiles (like pyridine (B92270) derivatives) in water can produce functionalized 2H-pyridinyl-2-butenedioate derivatives. researchgate.netsmolecule.com Mechanistic studies suggest that these reactions proceed through the formation of a zwitterionic intermediate. The methoxy group plays a crucial role in controlling the electron-withdrawing effects within this intermediate, which in turn enables a high degree of stereoselectivity in the final product. researchgate.net This control over the stereochemistry is a significant advantage in the synthesis of complex, biologically relevant scaffolds. researchgate.net
The choice of reactants and reaction conditions allows for the synthesis of diverse heterocyclic structures. The ability to form carbon-carbon and carbon-heteroatom bonds in a controlled manner is a testament to the utility of this compound as a building block in modern organic synthesis. The field of cycloaddition chemistry, which is vital for creating diverse molecular architectures, often relies on predicting stereochemical outcomes, a domain where substituted synthons like this compound are of increasing interest. nih.gov
Table 2: Exemplary Heterocycle Synthesis using Methoxymalonate
| Reactants | Product Type | Key Feature | Reference |
| Dimethyl methoxymalonate, Dialkyl acetylenedicarboxylates, N-Nucleophiles | 2H-pyridinyl-2-butenedioates | High stereoselectivity achieved in water. researchgate.net | |
| This compound, Triphenylphosphine (B44618), Alkyl propiolates | Trialkyl 3-(1,1,1-triphenyl-λ⁵-phosphanylidene)-1-propene-1,1,2-tricarboxylates | Formation of stable phosphorus ylides, which are precursors to heterocycles. | researchgate.net |
Impact of Reaction Conditions on Mechanistic Pathways
The reactivity of this compound is highly dependent on the reaction environment. The choice of acidic, basic, or neutral conditions, as well as the solvent, can dramatically alter the reaction pathway, leading to different products.
Under acidic conditions, the ester functionalities of this compound are susceptible to hydrolysis. Furthermore, the methoxy group itself can be sensitive to acidic environments.
Demethylation : It has been reported that under certain acidic conditions, the methoxy group may undergo demethylation, which would yield malonic acid derivatives.
Hydrolysis and Decarboxylation : In strongly acidic media, such as a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), the hydrolysis of the ester groups can be followed by a facile decarboxylation. For instance, in the case of diethyl 2-(perfluorophenyl)malonate, treatment with HBr/AcOH resulted in complete hydrolysis and subsequent decarboxylation to yield 2-(perfluorophenyl)acetic acid. beilstein-journals.org While this substrate is more activated towards decarboxylation, it illustrates a potential pathway for this compound under harsh acidic conditions.
Mild Acidic Conditions : In contrast, mildly acidic conditions are often employed for specific transformations, such as the deprotection of other functional groups within a larger molecule containing the methoxymalonate moiety, without affecting the core structure. acs.org
Table 3: Reactivity of this compound Analogs in Acidic Media
| Reagents | Substrate | Outcome | Reference |
| HBr / Acetic Acid | Diethyl 2-(perfluorophenyl)malonate | Hydrolysis and complete decarboxylation. beilstein-journals.org | beilstein-journals.org |
| General Acidic Conditions | Dimethyl methoxymalonate | Potential for demethylation. | |
| Trifluoroacetic Acid (TFA) | tert-Butyl esters | Catalytic cleavage (hydrolysis). beilstein-journals.org | beilstein-journals.org |
In basic media, the primary reaction of this compound is the hydrolysis of its two ester groups, a process known as saponification.
Ester Hydrolysis (Saponification) : This is the dominant reaction pathway in basic environments. However, the steric hindrance provided by the α-methoxy group can slow the rate of saponification compared to unsubstituted diethyl malonate.
The choice of solvent can significantly influence the reaction pathway, yield, and selectivity of transformations involving this compound. The polarity of the solvent is a particularly important factor.
Aqueous Media : Notably, some multicomponent reactions involving methoxymalonate esters proceed efficiently in water. smolecule.com The use of water as a solvent is not only environmentally benign but can also promote certain reaction pathways, potentially through hydrophobic effects and unique solvation of intermediates. researchgate.net
Solvent Polarity : The polarity of the solvent can have a strong effect on reaction rates and product distribution. For example, studies on related cyclization reactions have shown that while heterolysis reactions exhibit a strong solvent polarity effect, the subsequent cyclization steps may not. acs.org The yields of certain products can be a function of solvent polarity, with more polar solvents sometimes favoring the desired pathways by facilitating the separation of ion pairs. acs.org
Aprotic Polar Solvents : Solvents like dimethyl sulfoxide (B87167) (DMSO) can also uniquely mediate reactions. In studies of related compounds, DMSO has been shown to drive specific isomerizations while competing with side reactions, highlighting the profound impact a solvent can have on the reaction mechanism. rsc.org
Applications of Diethyl Methoxymalonate As a Strategic Building Block in Complex Chemical Synthesis
Synthesis of Heterocyclic Systems
The structure of diethyl methoxymalonate makes it an ideal precursor for building a variety of heterocyclic rings, which are core components of many pharmaceutical and biologically active compounds. frontiersin.org
A notable application of methoxymalonate esters is in the one-pot, three-component synthesis of highly functionalized 2H-pyridinyl-2-butenedioate derivatives. irangn.irresearchgate.net This reaction proceeds efficiently in water, highlighting its alignment with green chemistry principles. researchgate.net The process involves the reaction of a methoxymalonate ester, a dialkyl acetylenedicarboxylate (B1228247) (such as dimethyl acetylenedicarboxylate or diethyl acetylenedicarboxylate), and an N-nucleophile like pyridine (B92270) or its derivatives. irangn.ir
The proposed mechanism involves the initial formation of a zwitterionic intermediate between the N-nucleophile and the activated acetylenic ester. This intermediate is then trapped by the methoxymalonate, which acts as a nucleophile. researchgate.net The presence of the methoxy (B1213986) group on the malonate is believed to play a crucial role in stabilizing intermediates and influencing the stereoselectivity of the reaction. This multicomponent approach allows for the rapid construction of complex pyridine-containing scaffolds from simple starting materials. irangn.ir
| Reactant 1 | Reactant 2 | Reactant 3 (N-Nucleophile) | Product | Solvent |
| Dimethyl Methoxymalonate | Dialkyl Acetylenedicarboxylate | Pyridine Derivatives | 2H-Pyridinyl-2-butenedioate Derivative | Water |
Table 1: Generalized components for the multicomponent synthesis of 2H-pyridinyl-2-butenedioate derivatives based on analogous reactions. irangn.irresearchgate.net
The synthesis of thiazolidinones, an important class of sulfur-containing heterocycles, often involves the reaction of an amine, a carbonyl compound, and a mercapto-acid. d-nb.info Another pathway involves the reaction between thiourea (B124793) derivatives and dimethyl acetylenedicarboxylate (DMAD), which can lead to 1,3-thiazolidin-4-one structures after cyclization. d-nb.infothieme-connect.com While these are established routes to thiazolidinones, a specific pathway directly employing this compound for the construction of the thiazolidinone core was not prominently identified in the reviewed research.
Beyond pyridine derivatives, methoxymalonate esters can be used to generate precursors for other complex frameworks. One such pathway involves the synthesis of stable phosphorus ylides. tandfonline.com In a one-pot, three-component reaction, triphenylphosphine (B44618) reacts with an activated acetylene (B1199291) (like dialkyl acetylenedicarboxylates) and dimethyl methoxymalonate. tandfonline.commdpi.com The methoxymalonate acts as the CH-acid that protonates the initial adduct formed between triphenylphosphine and the acetylenic ester, ultimately leading to a stable ylide after elimination of methanol (B129727). tandfonline.com These phosphorus ylides are highly valuable synthetic intermediates, particularly for Wittig-type reactions, enabling the formation of complex olefinic structures which can be precursors to other cyclic systems.
Advanced Carbon-Carbon Bond Forming Reactions
The creation of carbon-carbon bonds is fundamental to organic synthesis, and this compound provides a platform for several advanced C-C bond-forming strategies.
This compound, like other malonic esters, is an effective nucleophile in Michael (or conjugate) addition reactions. smolecule.com The presence of two electron-withdrawing ester groups makes the central methine proton acidic, allowing for easy deprotonation by a base to form a stabilized enolate. This enolate can then attack electron-deficient Michael acceptors, such as α,β-unsaturated carbonyl compounds, to form a new carbon-carbon bond. researchgate.net This reactivity is fundamental to building more complex carbon skeletons from simple precursors. The reaction is a reliable method for extending carbon chains and introducing functional handles for further synthetic transformations. researchgate.net
| Michael Donor (Pro-nucleophile) | Michael Acceptor (Electrophile) | Catalyst/Base | Product Type |
| This compound | α,β-Unsaturated Ester/Ketone | Organic or Inorganic Base | 1,5-Dicarbonyl Compound Derivative |
Table 2: Generalized scheme for the Michael addition reaction involving a methoxymalonate ester.
The reaction of this compound with activated acetylenic compounds, particularly dialkyl acetylenedicarboxylates, is a powerful tool for carbon-carbon bond formation. tandfonline.com As detailed in sections 4.1.1 and 4.1.3, this reaction can be steered toward different outcomes based on the other components present.
In the presence of an N-nucleophile, the reaction leads to heterocyclic systems. irangn.ir In the presence of triphenylphosphine, the reaction cascade produces stable phosphorus ylides. tandfonline.com In both scenarios, the methoxymalonate anion adds to the electron-deficient triple bond of the acetylenic ester, forming a key C-C bond and a vinyl carbanion intermediate that drives subsequent reaction steps. This versatility makes the combination of this compound and activated acetylenes a strategic pairing for accessing diverse and complex molecular structures. d-nb.infotandfonline.com
Generation of Advanced Organic Intermediates
This compound serves as a precursor to a range of advanced organic intermediates that are pivotal in the synthesis of more complex molecules. Its reactivity allows for the formation of stable phosphorus ylides and various malonic acid derivatives through strategic functionalization.
While direct literature on the use of this compound for the synthesis of phosphorus ylides is not extensively documented, the analogous reaction with dimethyl methoxymalonate is well-established. It is reported that triphenylphosphine reacts with dimethyl methoxymalonate in the presence of activated acetylenes, such as alkyl propiolates or dialkyl acetylenedicarboxylates, to produce stable phosphorus ylides in good yields. ontosight.aitandfonline.com These ylides are valuable intermediates in Wittig-like reactions for the formation of carbon-carbon double bonds.
The general reaction involves a three-component reaction between triphenylphosphine, the methoxymalonate, and an activated acetylene. Given the similar reactivity of dimethyl and diethyl esters in many organic reactions, it is highly probable that this compound can be successfully employed in analogous transformations to generate the corresponding stable phosphorus ylides. These reactions are significant for the synthesis of highly functionalized and complex molecules, including heterocyclic compounds. researchgate.net
Table 1: Postulated Reaction for the Synthesis of Phosphorus Ylides from this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| This compound | Triphenylphosphine | Dialkyl Acetylenedicarboxylate | Stable Phosphorus Ylide |
| This compound | Triphenylphosphine | Alkyl Propiolate | Stable Phosphorus Ylide |
This compound is a versatile precursor for the synthesis of various malonic acid derivatives and their subsequent decarboxylated products. The ester groups can be selectively hydrolyzed, and the methoxy group can influence the reactivity of the α-carbon.
A key application involves the alkylation of this compound. In the presence of a suitable base, such as potassium tert-butoxide, the α-proton can be abstracted to form a nucleophilic enolate. This enolate can then be alkylated with primary iodides. electronicsandbooks.com Subsequent hydrolysis of the ester groups followed by decarboxylation affords α-methoxy-substituted carboxylic acids. electronicsandbooks.com This methodology has been utilized in the stereospecific synthesis of methylene-interrupted di- and polymethoxy-substituted fatty acids. electronicsandbooks.com
Furthermore, this compound can be prepared from its dimethyl analogue through transesterification with ethanol (B145695) in the presence of an acid catalyst like para-toluenesulfonic acid. google.com The resulting diethyl ester can then undergo partial hydrolysis. For instance, treatment with one equivalent of potassium hydroxide (B78521) in ethanol leads to the formation of mono-ethyl methoxymalonate. google.com These malonic acid monoesters are valuable intermediates for further synthetic elaborations.
The decarboxylation of malonic acid derivatives is a fundamental transformation in organic synthesis. While the direct decarboxylation of this compound is not a common procedure, its derivatives, particularly the malonic acids formed after hydrolysis, readily undergo decarboxylation upon heating to furnish α-methoxy-substituted esters or acids.
Table 2: Synthetic Transformations of this compound
| Starting Material | Reagents | Product |
| This compound | 1. Base (e.g., KOtBu), Alkyl Iodide; 2. H3O+, Δ | α-Methoxy Alkyl Carboxylic Acid |
| Dimethyl Methoxymalonate | Ethanol, p-Toluenesulfonic acid | This compound |
| This compound | 1 eq. KOH, Ethanol | Mono-ethyl Methoxymalonate |
Development of Alpha-Quaternary Carbon Centers
The construction of α-quaternary carbon centers, which are carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. These structural motifs are present in numerous natural products and biologically active compounds. researchgate.net this compound can be a strategic starting material for the creation of such centers.
One potential pathway to an α-quaternary carbon center involves the sequential alkylation of this compound. As described previously, the first alkylation proceeds via an enolate intermediate. A second alkylation step with a different alkyl halide, under appropriate basic conditions, would lead to the formation of a dialkylated this compound, which possesses an α-quaternary carbon. Subsequent hydrolysis and decarboxylation of one of the ester groups would yield a chiral α-alkyl-α-methoxy carboxylic acid derivative.
While direct examples of this sequential alkylation on this compound are not prevalent in the literature, the analogous chemistry of diethyl malonate is a cornerstone of organic synthesis for creating α-disubstituted acetic acids. The presence of the methoxy group in this compound would influence the reactivity and potentially the stereochemical outcome of such a sequence.
In a related context, the rhodium(III)-catalyzed reaction of N-phenoxyacetamides with diethyl 2-diazomalonate has been shown to install an α-quaternary carbon center. rsc.org Although this reaction does not directly employ this compound, it highlights the utility of diethyl malonate derivatives in the construction of these sterically congested centers.
Comparative Analysis with Related Malonates in Synthetic Contexts
This compound's synthetic utility is best understood through a comparative analysis with related malonic esters, primarily diethyl malonate and dimethyl methoxymalonate.
Comparison with Diethyl Malonate: The key distinguishing feature is the methoxy group on the α-carbon of this compound. This group has several electronic and steric implications. Electronically, the oxygen atom can exert an electron-withdrawing inductive effect, which can increase the acidity of the α-proton, facilitating enolate formation. Sterically, the methoxy group adds bulk to the α-position, which can influence the stereoselectivity of reactions at this center. In contrast, diethyl malonate has two acidic protons on the α-carbon, allowing for dialkylation. sfdchem.com
Comparison with Dimethyl Methoxymalonate: The primary difference between diethyl and dimethyl methoxymalonate lies in the nature of the ester groups. Diethyl esters are generally less susceptible to hydrolysis under basic conditions (saponification) compared to their methyl counterparts due to the greater steric hindrance of the ethoxy group. Furthermore, diethyl esters often exhibit higher solubility in organic solvents and can have higher boiling points. In many synthetic applications, the choice between the dimethyl and diethyl ester is often based on these physical properties and the desired reactivity in subsequent steps. For instance, if a milder hydrolysis condition is required, the dimethyl ester might be preferred.
Table 3: Comparative Properties of Related Malonates
| Compound | Key Structural Feature(s) | Synthetic Advantages | Synthetic Disadvantages |
| This compound | Methoxy group at α-position; Diethyl ester | Activated α-position; Potential for stereocontrol; Slower hydrolysis than dimethyl ester; Good organic solubility | Only one acidic proton for alkylation |
| Diethyl Malonate | Two acidic protons at α-position; Diethyl ester | Can be mono- or di-alkylated; Widely used in malonic ester synthesis | Less activated than methoxy-substituted analogues |
| Dimethyl Methoxymalonate | Methoxy group at α-position; Dimethyl ester | Activated α-position; Potentially faster reaction kinetics; More susceptible to hydrolysis | Lower boiling point; Potentially lower organic solubility |
Computational and Theoretical Studies on Diethyl Methoxymalonate
Quantum Mechanical Calculations (e.g., Density Functional Theory)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and reactivity of organic compounds. nih.govscispace.commdpi.com These methods provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.
Analysis of Electronic Structure and Orbital Interactions
The electronic structure of diethyl methoxymalonate, like other carbonyl compounds, is key to its reactivity. The molecule possesses a central carbon atom bonded to a methoxy (B1213986) group and two carboethoxy groups. The electron-donating nature of the methoxy group influences the electron density at the alpha-carbon, which in turn affects its nucleophilicity in reactions such as Michael additions.
A central aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com For carbonyl compounds, the HOMO is typically associated with the non-bonding electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the C=O double bond. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Analysis of a Generic Malonate Ester (Illustrative)
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| LUMO | -1.5 | π* antibonding orbital of the carbonyl groups |
| HOMO | -8.0 | Non-bonding orbitals of the oxygen atoms |
| HOMO-LUMO Gap | 6.5 | Indicator of chemical reactivity and stability |
This table is illustrative and based on general principles of FMO theory for carbonyl compounds. Actual values for this compound would require specific DFT calculations.
Elucidation of Reaction Mechanisms and Transition State Geometries
DFT calculations are also instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. youtube.comresearchgate.netustc.edu.cn For reactions involving this compound, such as its hydrolysis or its use as a nucleophile in addition reactions, computational studies can provide detailed geometric and energetic information about the transition states.
For instance, in the malonic ester synthesis, the first step involves the deprotonation of the α-carbon. wikipedia.org Computational modeling can determine the acidity of this proton and the geometry of the resulting enolate. Subsequent alkylation involves a nucleophilic attack on an alkyl halide, and the transition state for this SN2 reaction can be precisely modeled. arxiv.org
While specific transition state geometries for reactions of this compound were not found in the search results, studies on similar systems provide a framework for understanding. For example, computational analysis of Pd-catalyzed α-arylation of ketones has been used to understand reaction enantioselectivity by analyzing the transition state structures. acs.org Similarly, the origins of catalytic reactivity in Rh(I) catalyzed cycloadditions have been elucidated by studying the transition state geometries, revealing that the catalyst's efficiency is related to how well it accommodates the substrate's transition state. nih.gov
Kinetic and Thermodynamic Modeling of this compound Reactions
Kinetic and thermodynamic modeling provides quantitative predictions about the rates and equilibria of chemical reactions. nih.gov Such models are crucial for optimizing reaction conditions and understanding the factors that control product formation.
While specific kinetic and thermodynamic data for this compound reactions were not prevalent in the search results, a study on the reaction between triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates in the presence of dimethyl methoxymalonate (a close analog) highlights the utility of such investigations. researchgate.net This study used UV spectrophotometry to determine the kinetic parameters and proposed a reaction mechanism where the second step was rate-determining. researchgate.net
The hydrolysis of malonic esters like this compound is another area where kinetic and thermodynamic modeling is relevant. The hydrolysis proceeds in a stepwise manner, first to the monoester and then to malonic acid and ethanol (B145695). oecd.org The rates of these steps can be influenced by factors such as pH and temperature. Computational studies can model the energy profiles of these hydrolysis reactions, providing insights into the activation barriers and reaction enthalpies. nih.gov
Table 2: Illustrative Kinetic Parameters for a Reaction Involving a Malonate Ester
| Parameter | Value (Illustrative) | Description |
| Rate Constant (k) | 1.5 x 10-3 M-1s-1 | Quantifies the rate of the reaction |
| Activation Energy (Ea) | 55 kJ/mol | The minimum energy required for the reaction to occur |
| Enthalpy of Activation (ΔH‡) | 52 kJ/mol | The change in enthalpy in forming the transition state |
| Entropy of Activation (ΔS‡) | -80 J/mol·K | The change in entropy in forming the transition state |
This table is for illustrative purposes and does not represent actual data for this compound. The values are typical for organic reactions.
Comparative Computational Investigations with Analogous Malonate Esters
Comparing the computational results of this compound with those of other malonate esters (e.g., dimethyl malonate, diethyl malonate, and substituted aryl malonates) can provide valuable insights into structure-activity relationships.
Quantification of Electronic Effects (e.g., Hammett Equation Applications)
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the reaction rate or equilibrium constant of a substituted aromatic compound to the electronic properties of the substituent. wikipedia.orgresearchgate.net While this compound is an aliphatic compound, the principles of linear free-energy relationships can be extended to understand the influence of the methoxy group on its reactivity compared to other substituted malonates.
Computational studies can be used to calculate properties that correlate with Hammett substituent constants (σ). eurjchem.comnih.gov For example, the calculated charge on the α-carbon or the energy of the HOMO could be correlated with the reactivity of a series of α-substituted malonates. A study on the esterification kinetics of trifluoroacetic acid with various alcohols found a correlation between the rate of reaction and the calculated charge on the oxygen atom of the alcohol. researchgate.net A similar approach could be applied to a series of malonate esters to quantify the electronic effect of the α-substituent.
Predictive Models for Reactivity and Selectivity
A major goal of computational chemistry is to develop models that can accurately predict the reactivity and selectivity of chemical reactions. uvic.carsc.org For reactions involving malonate esters, these models could predict, for example, the regioselectivity of an alkylation reaction or the stereoselectivity of a Michael addition.
Machine learning approaches, trained on large datasets of experimental and computational data, are becoming increasingly powerful for this purpose. rsc.orgarxiv.org These models can identify complex relationships between molecular descriptors and reaction outcomes. While specific predictive models for this compound were not identified, the general framework for developing such models is well-established. For instance, machine learning models have been developed to predict the regioselectivity of C-H functionalization reactions and the outcomes of Pd-catalyzed cross-coupling reactions. rsc.orgrsc.org A similar approach could be used to develop a model for predicting the reactivity of various malonate esters, including this compound, in a given reaction. A study on the desymmetrization of malonic esters used computational methods to propose a model for the active site of an enzyme, which helped to explain the observed enantioselectivity. researchgate.net
Emerging Research Directions and Future Perspectives in Diethyl Methoxymalonate Chemistry
Development of Sustainable and Environmentally Benign Synthetic Methodologies
A primary focus of current research is the alignment of diethyl methoxymalonate synthesis with the principles of green chemistry. This involves a fundamental rethinking of traditional synthetic processes to reduce their environmental impact, moving away from hazardous reagents and solvents towards more sustainable alternatives.
The twelve principles of green chemistry serve as a foundational framework for developing sustainable chemical processes. youtube.com A key aspect of this is the replacement of volatile organic compounds (VOCs) with greener solvents. While specific research into aqueous-phase synthesis of this compound is still an emerging area, significant progress has been made in using eco-friendly solvents for reactions involving closely related malonic esters. uniba.it
Research has demonstrated that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources like corncobs, and cyclopentyl methyl ether (CPME) are effective alternatives to traditional solvents. uniba.it These solvents offer numerous advantages, including reduced toxicity, lower peroxide formation, and easier separation from water, which simplifies purification and minimizes waste streams. The application of such solvents in the synthesis of this compound is a promising strategy to decrease the environmental footprint of its production. Bio-based solvents like Cyrene™, derived from cellulose, are also gaining traction as sustainable alternatives to dipolar aprotic solvents such as NMP and DMF. sigmaaldrich.com
Table 1: Potential Green Solvent Alternatives for this compound Synthesis
| Traditional Solvent | Green Alternative(s) | Key Benefits |
|---|---|---|
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |
| Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) | Resists peroxide formation, easy separation from water. |
| N-Methyl-2-pyrrolidone (NMP) | Cyrene™, Dimethyl isosorbide (B1672297) (DMI) | Bio-based, biodegradable, non-toxic. sigmaaldrich.com |
| Diethyl Ether | 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, more stable. whiterose.ac.uk |
Green chemistry emphasizes not only the use of safer substances but also the efficiency of chemical transformations. Two key metrics for evaluating this efficiency are Atom Economy (AE) and the Environmental Factor (E-Factor). igitsarang.ac.in
Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. buecher.de An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated in the stoichiometric equation. Addition and rearrangement reactions are inherently atom-economic. scranton.edu
E-Factor , in contrast, is a practical metric that quantifies the actual amount of waste produced, calculated as the total mass of waste (solvents, reagents, byproducts) divided by the mass of the product. sheldon.nl The ideal E-Factor is 0. sheldon.nl The fine chemicals and pharmaceutical industries historically have very high E-Factors, often between 5 and 100, indicating significant waste generation. libretexts.orgresearchgate.net
A patent for a similar compound, methyl ethyl methoxymalonate, provides a representative synthesis to analyze these metrics. The core reaction involves the condensation of diethyl oxalate (B1200264) and methyl methoxyacetate (B1198184) followed by decarbonylation. google.com
Reaction Scheme (Simplified): Diethyl Oxalate + Methyl Methoxyacetate + Sodium Ethoxide → Intermediate → Methyl Ethyl Methoxymalonate
While the atom economy of the core condensation can be calculated, the E-Factor provides a more holistic view by accounting for all materials used. The patented process uses trichloroethylene (B50587) for dilution and extraction, hydrochloric acid for neutralization, and involves significant workup steps, all of which contribute to the total waste and thus a higher E-Factor. google.com Future research aims to develop catalytic, solvent-free, or continuous flow processes that can significantly improve both the atom economy and the E-factor for the synthesis of this compound.
Table 2: E-Factor Contribution Analysis for a Representative Malonate Synthesis
| Process Input / Output | Role in Synthesis | Contribution to E-Factor |
|---|---|---|
| Diethyl Oxalate | Reactant | Incorporated into product (low direct waste) |
| Methyl Methoxyacetate | Reactant | Incorporated into product (low direct waste) |
| Sodium Ethoxide | Reagent | Forms byproducts (e.g., sodium chloride, ethanol) |
| Trichloroethylene | Solvent | Used for dilution and extraction; major waste component |
| Hydrochloric Acid | Reagent | Used for neutralization; generates salt waste |
| Water | Workup | Used in washing/extraction steps; aqueous waste stream |
| Byproducts | Reaction Waste | Atoms not incorporated into the final product |
This analysis is based on a representative synthesis of a related methoxymalonate ester. google.com
Exploration of Novel Reactivity Modes and Unprecedented Transformations
While the classical reactivity of malonic esters is well-established, research continues to uncover novel transformations. This compound's unique structure, featuring a methoxy (B1213986) group on the alpha-carbon, offers potential for unprecedented reactivity compared to standard diethyl malonate.
Current explorations in the broader field of malonates include asymmetric catalysis, where chiral catalysts are used to produce enantiomerically enriched products. Studies have shown that chiral organocatalysts can be effective in Michael additions of diethyl malonate to nitro-olefins. mdpi.com Similarly, heterobimetallic complexes have been used to catalyze the asymmetric Michael addition of dimethyl malonate to enones. researchgate.net Applying these advanced catalytic systems to this compound could unlock pathways to valuable chiral building blocks for the pharmaceutical and agrochemical industries.
Furthermore, unexpected reaction pathways are being discovered. For example, studies on the related diethyl 2-(ethoxymethylene)malonate have revealed surprising transfers of the ethoxymethylene group during reactions with cyanoacetanilides. researchgate.net This suggests that the reactivity of substituted malonates is not always predictable and that further investigation into the reaction mechanisms of this compound could lead to the discovery of new synthetic methodologies. The development of novel organocatalysts, such as those based on the bispidine framework, has also shown unusual catalytic mechanisms that could be harnessed for new transformations. mdpi.com
Integration into Automated and High-Throughput Synthesis Platforms
The drive to accelerate the discovery of new molecules with desired properties has led to the development of automated and high-throughput (HT) synthesis platforms. These systems utilize robotics and miniaturization to perform a large number of reactions in parallel, enabling rapid screening of reaction conditions or the creation of large chemical libraries.
This compound is an ideal candidate for integration into these platforms. As a functionalized building block, it can be used in a variety of coupling and condensation reactions to generate diverse molecular structures. For instance, an automated platform could be programmed to react this compound with a large array of amines, aldehydes, or other electrophiles to rapidly synthesize a library of derivatives. These libraries could then be screened for biological activity or specific material properties. The use of such platforms can dramatically reduce the time and resources required for the discovery and optimization phases of chemical research and development.
Advanced Applications in Specialty Chemical and Material Science Development
The functional groups within this compound—two ester moieties and a central methoxy group—make it a valuable precursor for a range of specialty chemicals and advanced materials.
In polymer science , malonates can be used as monomers or cross-linking agents. specialchem.com The anionic polymerization of diethyl methylidene malonate, a derivative, has been used to create polymer coatings that can be chemically grafted onto substrates to improve their surface properties. rsc.orgrsc.org The presence of the methoxy group in this compound could be used to tune the polarity, adhesion, and thermal stability of such polymers and coatings.
In materials science , malonate derivatives are key components in the synthesis of liquid crystals . chemicalbook.com Liquid crystals are materials with properties intermediate between those of conventional liquids and solid crystals, and they are fundamental to display technologies. colorado.edu The specific geometry and polarity of molecules derived from this compound could be tailored to create new liquid crystalline materials with unique phase behaviors and electro-optical properties.
Furthermore, bio-based production routes for malonates are making them attractive for creating more sustainable specialty chemicals, such as non-toxic plasticizers, adhesion promoters, and precursors for alkyd resins. specialchem.com The unique substitution pattern of this compound offers opportunities to fine-tune the performance of these materials for highly specialized applications.
Table 3: Potential Advanced Applications of this compound
| Application Area | Role of this compound | Potential Advantage |
|---|---|---|
| Polymer Coatings | Monomer precursor / Cross-linking agent | Tunable polarity and adhesion; improved thermal stability. rsc.orgrsc.org |
| Liquid Crystals | Core structural component | Creation of novel mesophases with specific electro-optical properties. chemicalbook.com |
| Specialty Adhesives | Adhesion promoter / Monomer | Enhanced bonding efficiency and control over cure rates. specialchem.com |
| Sustainable Plasticizers | Precursor | Potential for phthalate-free plasticizers with lower migration risk. specialchem.com |
| Pharmaceuticals | Chiral Building Block | Access to enantiomerically pure intermediates via asymmetric catalysis. mdpi.comresearchgate.net |
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing and characterizing diethyl methoxymalonate?
- Methodological Answer : this compound is typically synthesized via esterification of methoxymalonic acid with ethanol under acidic catalysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ester groups and methoxy substituent. Infrared (IR) spectroscopy can validate carbonyl (C=O) and ether (C-O-C) functional groups. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For reproducible results, ensure anhydrous conditions during synthesis to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety data sheets (SDS) indicate this compound may cause skin, eye, and respiratory irritation. Researchers must:
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of vapors.
- Store in a cool, dry, well-ventilated area away from oxidizers and ignition sources.
- In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How does this compound function as an extender unit in polyketide synthase (PKS) systems?
- Methodological Answer : In PKS, this compound substitutes for malonyl-CoA as an extender unit, introducing methoxy groups into polyketide backbones. The acyltransferase (AT) domain specificity for methoxymalonyl-ACP (acyl carrier protein) is critical. Researchers can validate substrate acceptance using in vitro assays with recombinant AT domains and mass spectrometry (MS) to detect methoxy-modified intermediates. Cross-validation with gene knockout studies (e.g., asm13–17 cluster in ansamitocin biosynthesis) confirms its role in chain elongation .
Q. What experimental strategies resolve contradictions in substrate specificity of AT domains for methoxymalonate?
- Methodological Answer : Discrepancies in AT domain specificity arise from sequence variability and assay conditions. To address this:
- Use bioinformatics tools (e.g., SBSPKS) to predict substrate specificity based on AT domain motifs.
- Perform in vitro kinetic assays comparing incorporation rates of methoxymalonate vs. malonate.
- Apply X-ray crystallography or cryo-EM to analyze AT domain active sites bound to methoxymalonyl-ACP.
- Cross-reference results with gene-editing studies (e.g., heterologous expression in Streptomyces hosts) to confirm functionality .
Q. How can computational modeling optimize this compound’s reactivity in asymmetric alkylation reactions?
- Methodological Answer : Density functional theory (DFT) calculations predict enolate stability and regioselectivity during alkylation. Key steps include:
- Modeling the enolate intermediate’s electronic structure to identify favorable attack trajectories.
- Simulating solvent effects (e.g., THF vs. DMSO) on reaction kinetics.
- Validating predictions with experimental NMR kinetics and chiral HPLC to assess enantiomeric excess (ee). Tools like Gaussian or ORCA are recommended for these simulations .
Q. What analytical techniques differentiate this compound from structurally similar malonate esters?
- Methodological Answer : Advanced distinction requires:
- High-resolution mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z for C₈H₁₂O₅Na⁺ = 211.0584).
- ²D NMR (COSY, HSQC) : Correlate methoxy proton (δ ~3.3 ppm) with adjacent carbons.
- X-ray crystallography : Resolve the methoxy group’s spatial orientation in crystalline derivatives.
- IR spectroscopy : Compare carbonyl stretching frequencies (methoxy groups shift C=O absorption to ~1740 cm⁻¹) .
Data Management and Reporting
Q. How should researchers document and validate spectral data for this compound derivatives?
- Methodological Answer : Follow the Medicinal Chemistry Research guidelines:
- Report NMR chemical shifts (δ) with solvent references (e.g., CDCl₃ at 7.26 ppm for ¹H).
- Include HRMS data with error margins (<5 ppm).
- Provide IR peak assignments in tabular format.
- Deposit raw spectral data in repositories like Zenodo or ChemRxiv for reproducibility .
Q. What statistical methods are appropriate for analyzing dose-response data in methoxymalonate-mediated enzymatic assays?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. For error analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
